N-[1-(Cyanomethyl)cyclopropyl]-N-methyl-, 1,1-dimethylethyl ester
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Overview
Description
N-[1-(Cyanomethyl)cyclopropyl]-N-methyl-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol . . It is a derivative of carbamic acid and features a cyclopropyl group, a cyanomethyl group, and a dimethylethyl ester group.
Preparation Methods
The synthesis of N-[1-(Cyanomethyl)cyclopropyl]-N-methyl-, 1,1-dimethylethyl ester involves several steps. One common method is the reaction of cyclopropylamine with cyanomethyl chloride to form the intermediate N-(cyanomethyl)cyclopropylamine. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base to yield the final product . The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base such as triethylamine.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
N-[1-(Cyanomethyl)cyclopropyl]-N-methyl-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields .
Scientific Research Applications
N-[1-(Cyanomethyl)cyclopropyl]-N-methyl-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[1-(Cyanomethyl)cyclopropyl]-N-methyl-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to changes in cellular processes. It may also interact with receptors on the cell surface, triggering signaling pathways that result in various biological effects .
Comparison with Similar Compounds
N-[1-(Cyanomethyl)cyclopropyl]-N-methyl-, 1,1-dimethylethyl ester can be compared with other similar compounds, such as:
N-(Cyanomethyl)cyclopropylamine: This compound lacks the ester group and has different chemical properties and reactivity.
Cyclopropylcarbamic acid tert-butyl ester: This compound has a similar ester group but lacks the cyanomethyl group, resulting in different biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H18N2O2 |
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Molecular Weight |
210.27 g/mol |
IUPAC Name |
tert-butyl N-[1-(cyanomethyl)cyclopropyl]-N-methylcarbamate |
InChI |
InChI=1S/C11H18N2O2/c1-10(2,3)15-9(14)13(4)11(5-6-11)7-8-12/h5-7H2,1-4H3 |
InChI Key |
NSEYYNDTDRCALO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(CC1)CC#N |
Origin of Product |
United States |
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